Cas no 477327-08-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide)

N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide
- N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide
- Benzamide, N-[4-(2-benzothiazolyl)-2-thiazolyl]-4-[(dipropylamino)sulfonyl]-
- 477327-08-5
- AKOS024599968
- N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- F0779-0586
- Oprea1_359058
-
- インチ: 1S/C23H24N4O3S3/c1-3-13-27(14-4-2)33(29,30)17-11-9-16(10-12-17)21(28)26-23-25-19(15-31-23)22-24-18-7-5-6-8-20(18)32-22/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,26,28)
- InChIKey: LOQYEQCROOVEHT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=NC3=CC=CC=C3S2)=CS1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 500.10105416g/mol
- どういたいしつりょう: 500.10105416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 749
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 157Ų
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0779-0586-20μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-25mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-100mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-2mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-30mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-5μmol |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-20mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-10mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-75mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0779-0586-4mg |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
477327-08-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide 関連文献
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamideに関する追加情報
N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide: A Comprehensive Overview
The compound with CAS No 477327-08-5, known as N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide, is a complex organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzamide core substituted with a dipropylsulfamoyl group and two thiazole moieties. The presence of these functional groups endows the molecule with unique chemical properties and potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of benzothiazole and thiazole derivatives in medicinal chemistry. These heterocyclic structures are known for their ability to interact with various biological targets, including enzymes and receptors. For instance, research published in *Journal of Medicinal Chemistry* in 2023 demonstrated that thiazole-containing compounds exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Similarly, benzothiazole derivatives have been explored for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells.
The dipropylsulfamoyl group attached to the benzamide core plays a crucial role in modulating the compound's pharmacokinetic properties. Sulfonamide groups are well-known for their ability to enhance solubility and stability in biological systems, making them valuable in drug design. Recent advancements in computational chemistry have allowed researchers to predict the bioavailability of such compounds more accurately, further aiding in their optimization for therapeutic applications.
In terms of synthesis, the preparation of N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. A study published in *Organic Process Research & Development* outlined an efficient route for synthesizing similar compounds, emphasizing the importance of reaction conditions such as temperature and solvent selection to achieve high yields.
From a materials science perspective, this compound has shown promise as a precursor for advanced polymers and coatings. Its thiazole moieties can act as building blocks for constructing high-performance materials with tailored mechanical and thermal properties. Research conducted at the University of Cambridge demonstrated that thiazole-based polymers exhibit excellent resistance to UV degradation, making them suitable for applications in optoelectronics.
In conclusion, N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide (CAS No 477327-08-) represents a fascinating example of how complex organic molecules can be designed to address diverse scientific challenges. With ongoing research into its biological activity and material properties, this compound is poised to make significant contributions to both medicine and materials science in the coming years.
477327-08-5 (N-4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl-4-(dipropylsulfamoyl)benzamide) 関連製品
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